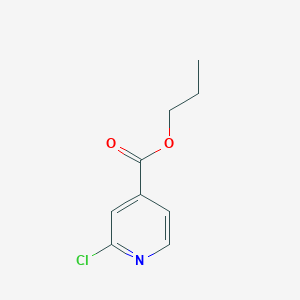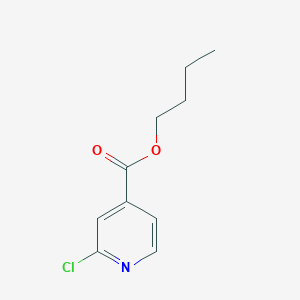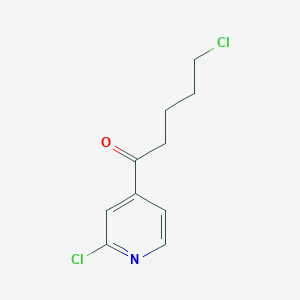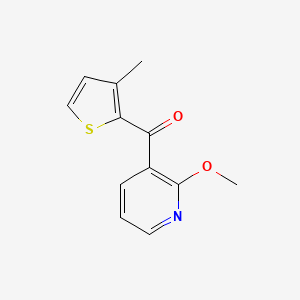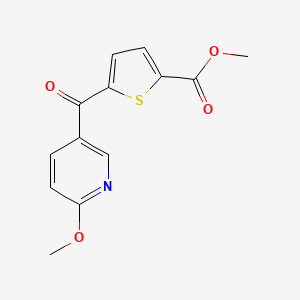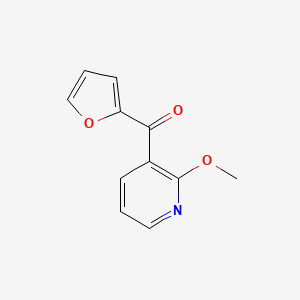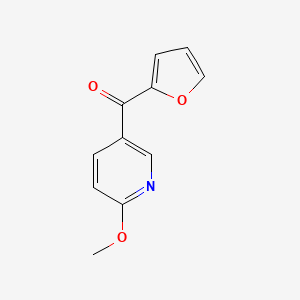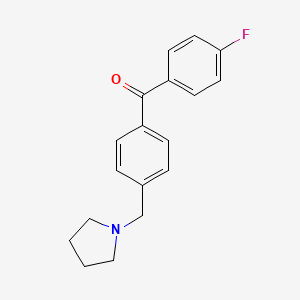
4'-Thiomorpholinomethyl-2-trifluoromethylbenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4'-Thiomorpholinomethyl-2-trifluoromethylbenzophenone (4-TMBP) is a novel organic compound with a wide range of applications in the fields of organic chemistry, biochemistry, and pharmaceuticals. 4-TMBP has been found to be a useful reagent in the synthesis of various organic compounds, as well as a substrate for the production of various bioactive compounds. Additionally, 4-TMBP has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Applications De Recherche Scientifique
Antimicrobial Activity
Research on derivatives of thiomorpholine, such as 4'-thiomorpholinomethyl-2-trifluoromethylbenzophenone, has shown promising antimicrobial activity. The synthesis of aromatic and heterocyclic derivatives aims to increase microbial intracellular concentration and decrease microbial resistance, suggesting potential applications in the development of new antimicrobials (D. Kardile & N. Kalyane, 2010).
Crystal Structure and Vibrational Properties
The structural and vibrational properties of related compounds have been extensively studied. For example, a study on 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one revealed insights into molecular crystal structures and intermolecular interactions, which are critical for understanding the chemical behavior and potential applications of these compounds (Hong Sun et al., 2021).
Intermolecular Interactions
A detailed analysis of lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles, which are structurally related to thiomorpholine derivatives, provides essential information for the development of new compounds with specific properties and applications (R. Shukla et al., 2014).
Hydrogen Abstraction Studies
Studies on hydrogen abstraction by excited triplet states of compounds like 4-methoxybenzophenone offer insights into the photophysical properties of similar compounds. This knowledge is valuable for applications in photochemistry and materials science (D. Jornet et al., 2011).
Synthesis of Quinazoline and Perimidine Derivatives
Research on the synthesis of quinazoline and perimidine derivatives from compounds like 2-aminobenzophenone is relevant for the development of new pharmaceuticals and materials (Z. Wang et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
[4-(thiomorpholin-4-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NOS/c20-19(21,22)17-4-2-1-3-16(17)18(24)15-7-5-14(6-8-15)13-23-9-11-25-12-10-23/h1-8H,9-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDBNHVWMZWDRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642928 |
Source


|
| Record name | {4-[(Thiomorpholin-4-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898782-96-2 |
Source


|
| Record name | Methanone, [4-(4-thiomorpholinylmethyl)phenyl][2-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(Thiomorpholin-4-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

